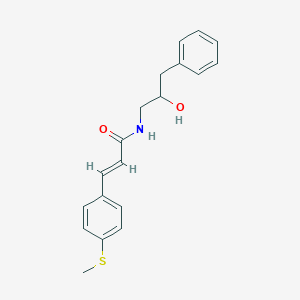

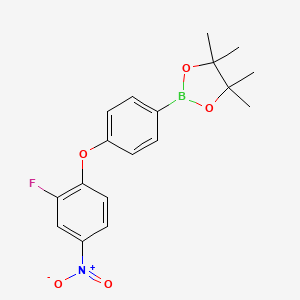

5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Chemical Reactions Analysis

The chemical reactions involving similar pyrazole-bearing compounds have been studied. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involved a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Scientific Research Applications

Antimicrobial Activity

- Sulfonamides, including compounds similar to 5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, have been studied for their antimicrobial properties. For instance, research has demonstrated the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, indicating potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, other studies have synthesized and tested sulfonamide isoxazolo[5,4-b]pyridines for their antibacterial and antiproliferative activity, showing promise against certain bacteria and cancer cell lines (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Herbicidal Activity

- Compounds similar to the subject chemical have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential use in agricultural settings for controlling unwanted plant growth (Moran, 2003).

Antitubercular Agents

- There has been research into the potential antitubercular properties of similar sulfonamide derivatives. Studies involving docking simulations and primary assessments of newly synthesized derivatives, including those resembling the target compound, have shown potential as antimicrobial and antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Catalyst in Chemical Synthesis

- Research has also explored the use of sulfonamide derivatives in chemical synthesis. For example, magnetically separable graphene oxide anchored with sulfonic acid, similar in function to sulfonamide compounds, has been used as a catalyst for the synthesis of complex heterocyclic compounds (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Mechanism of Action

Target of Action

The compound, also known as 5-chloro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide, acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play crucial roles in various cellular processes, including cell growth and differentiation.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. The inhibition of CSF-1R, c-Kit, and Flt-3 disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes

Result of Action

The molecular and cellular effects of the compound’s action involve changes in cell growth and differentiation due to the inhibition of CSF-1R, c-Kit, and Flt-3 . These changes can potentially lead to therapeutic effects in diseases where these kinases play a pathogenic role.

properties

IUPAC Name |

5-chloro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S2/c1-19-9-11(8-17-19)12-3-2-10(6-16-12)7-18-23(20,21)14-5-4-13(15)22-14/h2-6,8-9,18H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWSBWXFRBPQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)